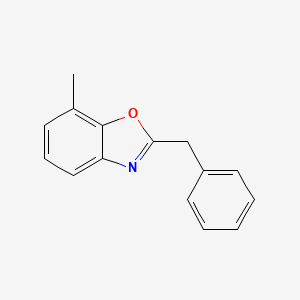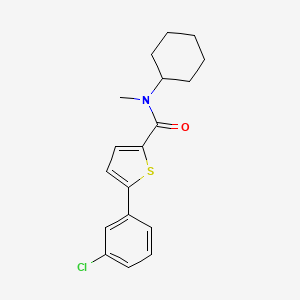![molecular formula C14H8ClN5 B7561049 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by researchers at GlaxoSmithKline (GSK) as a potent and selective inhibitor of the histone demethylase JMJD3. Since then, GSK-J4 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and epigenetics.
作用機序
The mechanism of action of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves the inhibition of JMJD3, which is a histone demethylase that catalyzes the removal of methyl groups from lysine 27 of histone H3 (H3K27). By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can prevent the demethylation of H3K27, which leads to the upregulation or downregulation of target genes.
Biochemical and physiological effects:
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system and target genes involved. In cancer research, for example, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to inhibit the growth and proliferation of cancer cells by upregulating the expression of tumor suppressor genes and downregulating the expression of oncogenes. In immunology, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to modulate the differentiation and function of immune cells, including T cells and macrophages.
実験室実験の利点と制限
One of the major advantages of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile is its potency and selectivity for JMJD3, which makes it a valuable tool for investigating the role of JMJD3 in various biological processes. However, like any other small molecule inhibitor, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has certain limitations, including its potential off-target effects and toxicity. Therefore, it is important to use 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in a careful and controlled manner, and to validate the results using complementary approaches.
将来の方向性
There are several future directions for the use of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in scientific research. One potential application is in the development of novel cancer therapies, based on the modulation of JMJD3 activity. Another potential application is in the study of epigenetic regulation and gene expression in various biological processes, including development and differentiation. Finally, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile could also be used as a tool for investigating the molecular mechanisms underlying various diseases, including autoimmune disorders and neurological disorders.
合成法
The synthesis of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves several steps, including the preparation of 2-chloro-3-pyridinecarboxaldehyde, the formation of the triazole ring, and the coupling of the benzonitrile moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to be a potent and selective inhibitor of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can modulate the expression of genes involved in various biological processes, including inflammation, cell differentiation, and cell proliferation. As a result, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been widely used in scientific research to investigate the role of JMJD3 in various diseases and biological processes.
特性
IUPAC Name |
3-[4-(2-chloropyridin-3-yl)triazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-14-12(5-2-6-17-14)13-9-20(19-18-13)11-4-1-3-10(7-11)8-16/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOXGYHLSYKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C3=C(N=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)
![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)
![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)


